2-Fluoro-6-methoxyaniline hydrochloride

Overview

Description

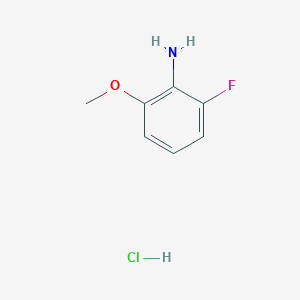

2-Fluoro-6-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 2-position and a methoxy group at the 6-position. This compound is commonly used in various fields of scientific research, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxyaniline hydrochloride typically involves the following steps:

Nitration and Reduction: The starting material, 2-fluoroanisole, undergoes nitration to form 2-fluoro-6-nitroanisole. This intermediate is then reduced to 2-fluoro-6-methoxyaniline.

Hydrochloride Formation: The free base 2-fluoro-6-methoxyaniline is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes, followed by purification and crystallization steps to obtain the final product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form amines.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Substitution: Products include various substituted anilines.

Oxidation: Products include quinones.

Reduction: Products include primary and secondary amines.

Scientific Research Applications

Pharmaceutical Applications

2-Fluoro-6-methoxyaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Its biological activities have been the focus of numerous studies:

- Anti-Cancer Activity : Research indicates that this compound can inhibit enzymes involved in tumor growth, making it a candidate for further development as an anti-cancer agent.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting additional investigation into its use in treating infections.

Case Study: Inhibition of Kinases

A recent study demonstrated that derivatives of this compound exhibited potent activity against BCR-ABL1 kinases, which are implicated in certain types of leukemia. The compound showed improved efficacy compared to existing drugs like imatinib and bosutinib, particularly in multidrug-resistant cell lines .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its versatile reactivity:

- Cross-Coupling Reactions : It can participate in various cross-coupling reactions, such as Suzuki or Stille coupling, facilitating the formation of complex organic molecules.

- Nucleophilic and Electrophilic Substitution : The fluorine atom allows for nucleophilic substitutions, while the aromatic ring can undergo electrophilic aromatic substitution reactions .

Biological Interaction Studies

Research has shown that this compound interacts with various biological systems:

- Enzyme Binding : Studies indicate that it can bind to specific enzymes and receptors, potentially altering metabolic pathways. This property is being explored for therapeutic applications.

Beyond pharmaceuticals, this compound is also valuable in material science:

- Polymer Chemistry : It can be used to synthesize polymers with specific properties due to its functional groups.

- Dyes and Pigments : The compound's chromophoric properties make it suitable for developing dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group influence the compound’s binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

2-Fluoroaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.

6-Methoxyaniline: Lacks the fluorine atom, affecting its electron density and reactivity.

2,4-Difluoro-6-methoxyaniline: Contains an additional fluorine atom, altering its chemical properties and reactivity.

Uniqueness

2-Fluoro-6-methoxyaniline hydrochloride is unique due to the combined presence of both the fluorine atom and methoxy group, which confer distinct electronic and steric properties. These features make it a valuable compound in various synthetic and research applications.

Biological Activity

2-Fluoro-6-methoxyaniline hydrochloride (CAS No. 1049790-78-4) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications.

- Molecular Formula: C₇H₈ClFNO

- Molecular Weight: 177.60 g/mol

- Structure: The compound features a fluorine atom and a methoxy group attached to an aniline moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the fluorine and methoxy groups onto the aniline structure. This multi-step process allows for high-purity product formation suitable for research applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit specific enzymes involved in tumor growth, making it a candidate for further investigation in cancer therapeutics. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound also displays antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections. The exact mechanisms underlying this activity are still under investigation but may involve interactions with microbial enzymes or cellular structures.

The mechanism of action for this compound involves its ability to bind to various biological targets, including enzymes and receptors. This binding can modulate their activity, leading to alterations in metabolic pathways that are crucial for both cancer progression and microbial survival.

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of this compound on different cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against breast cancer cells compared to standard chemotherapeutic agents .

- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-methoxyaniline HCl | High | Moderate | Enzyme inhibition |

| 5-Fluorouracil | Very High | Low | Antimetabolite action |

| 2-Fluoro-4-methoxyaniline | Moderate | High | Receptor binding |

Properties

IUPAC Name |

2-fluoro-6-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNMOPTWPLODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332619 | |

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049790-78-4 | |

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.